

Spantide II: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: *spantide II*

Cat. No.: *B1681974*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Spantide II is a potent and selective competitive antagonist of the neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P.[1][2][3] As a synthetic undecapeptide, its physical and chemical properties, particularly its solubility and stability, are critical parameters for its application in research and therapeutic development.[4] This technical guide provides an in-depth overview of the solubility and stability characteristics of **Spantide II**, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Core Properties of Spantide II

Property	Value	Reference
Molecular Formula	$C_{86}H_{104}Cl_2N_{18}O_{13}$	[5]
Molecular Weight	1668.79 g/mol	[5]
Amino Acid Sequence	H-D-Lys(Nicotinoyl)-Pro-(3-Pyridyl)Ala-Pro-(3,4-dichloro)D-Phe-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH ₂	[1]
Appearance	Lyophilized powder	[6]

Solubility Characteristics

The solubility of **Spantide II** is a critical factor for its handling, formulation, and biological activity. As a peptide, its solubility is influenced by its amino acid composition, post-translational modifications, and the physicochemical properties of the solvent.

Quantitative Solubility Data

Solvent	Solubility	Temperature	Reference
Water	1 mg/mL	Not Specified	[7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	Not Specified	[8]
Aqueous Ethanol (50%)	Sufficient for stability studies	25°C	[9]

General Solubility Guidelines

Based on its structure, **Spantide II** is a relatively hydrophobic peptide. For general laboratory use, the following guidelines are recommended for its solubilization:

- Aqueous Solutions:** For aqueous solutions, it is advisable to first dissolve **Spantide II** in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then slowly add the aqueous buffer to the desired concentration.
- Organic Solvents:** **Spantide II** is expected to have good solubility in polar aprotic solvents like DMSO and dimethylformamide (DMF).

Stability Profile

The stability of **Spantide II** in various conditions is crucial for its storage, formulation, and in vivo efficacy. Degradation can lead to a loss of biological activity and the formation of potentially immunogenic impurities.

pH-Dependent Stability

Spantide II exhibits maximum stability in the pH range of 3-5.[9] It is susceptible to degradation at pH values below 2 and above 5.[9]

Quantitative Stability Data

Condition	Parameter	Value	Reference
pH 3.0, 60°C	Half-life ($t_{1/2}$)	95 days	[9]
50% Aqueous Ethanol, 25°C	Shelf-life (t_{90})	230 days	[9]

Degradation Pathways

The primary degradation pathways for **Spantide II** have been identified as:

- Hydrolysis: Cleavage of peptide bonds, particularly susceptible at acidic and alkaline pH.[9]
- Racemization: Conversion of L-amino acids to D-amino acids, which can affect receptor binding and biological activity.[9]
- Diketopiperazine Formation: Intramolecular cyclization of the N-terminal dipeptide, a common degradation pathway for peptides with Proline at the second position.[9]
- Oxidation: The Tryptophan residues in the sequence are susceptible to oxidation.[9]

Experimental Protocols

Solubility Determination (Saturation Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

- **Spantide II** powder
- Selected solvent (e.g., water, DMSO, ethanol)

- Small vials or Eppendorf tubes
- Orbital shaker or vortex mixer
- Centrifuge
- HPLC system for quantification

Procedure:

- Add an excess amount of **Spantide II** powder to a vial containing a known volume of the solvent.
- Seal the vial and agitate it at a constant temperature until equilibrium is reached (typically 24-48 hours).
- Centrifuge the suspension to pellet the undissolved solid.
- Carefully collect a known volume of the supernatant.
- Dilute the supernatant with a suitable solvent and quantify the concentration of **Spantide II** using a validated HPLC method.
- Calculate the solubility in mg/mL or other appropriate units.



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Caption: Workflow for Solubility Determination.

Stability-Indicating HPLC Method

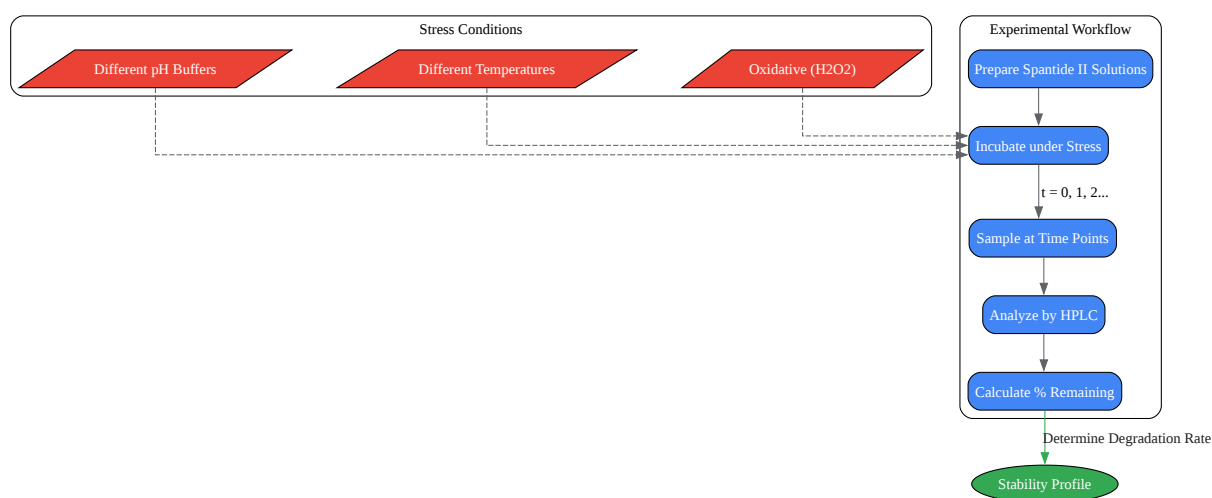
This protocol outlines a general procedure for assessing the stability of **Spantide II** under various stress conditions.

Materials:

- **Spantide II** stock solution
- Buffers of various pH (e.g., pH 2, 3, 5, 7, 9)
- Hydrogen peroxide solution (for oxidative stress)
- Temperature-controlled incubator or water bath
- HPLC system with UV detector

Procedure:

- **Sample Preparation:** Prepare solutions of **Spantide II** in the different buffers and a solution with hydrogen peroxide.
- **Incubation:** Store the samples at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
- **Time Points:** At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each sample.
- **HPLC Analysis:** Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA). Detection is commonly performed at 214-220 nm.
- **Data Analysis:** Quantify the peak area of the intact **Spantide II** and any degradation products. Calculate the percentage of **Spantide II** remaining at each time point to determine the degradation kinetics.



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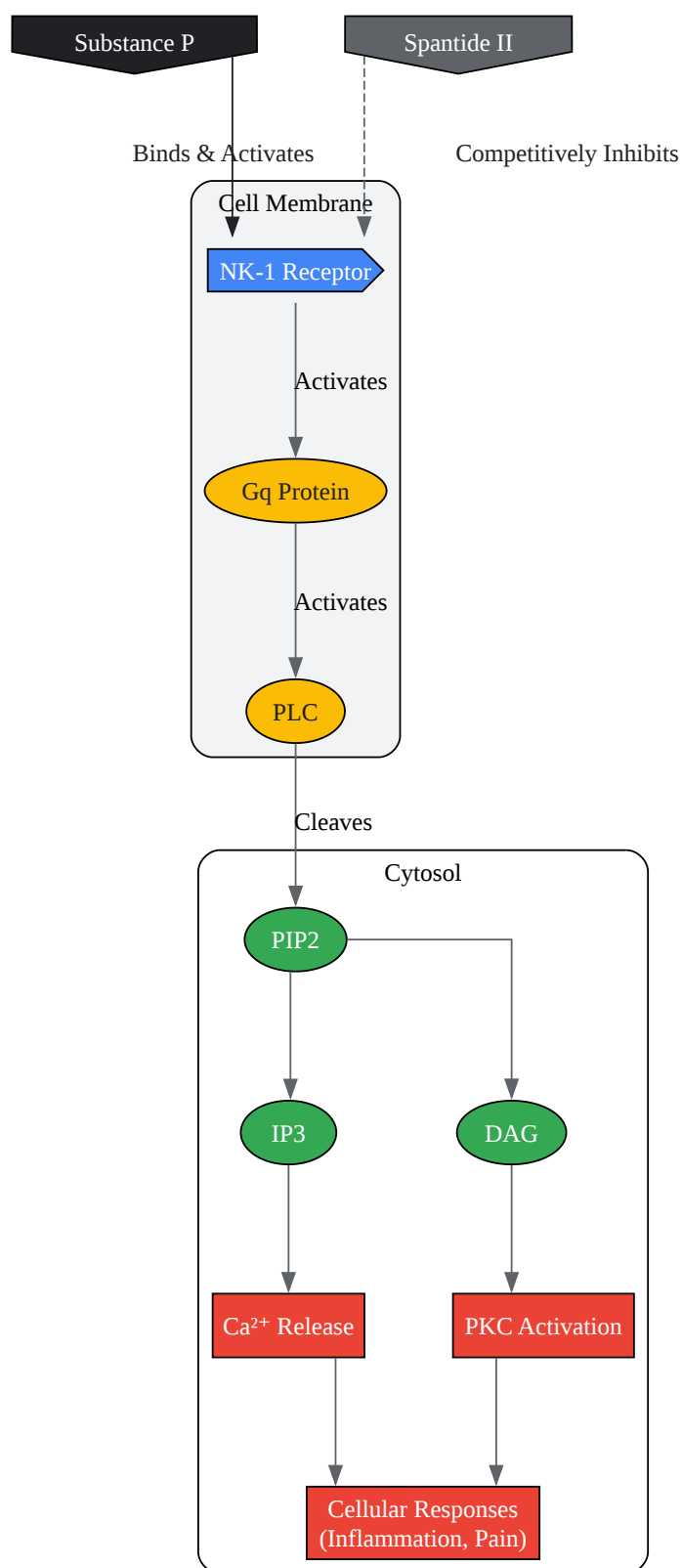
Caption: Stability Testing Experimental Workflow.

Mechanism of Action: NK-1 Receptor Antagonism

Spantide II exerts its biological effects by acting as a competitive antagonist at the NK-1 receptor. It competes with the endogenous ligand, Substance P, for binding to the receptor, thereby inhibiting the downstream signaling cascade.

Substance P / NK-1 Receptor Signaling Pathway

The binding of Substance P to the G-protein coupled NK-1 receptor initiates a signaling cascade that leads to various physiological responses, including inflammation and pain transmission.



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Caption: Substance P/NK-1R Signaling Pathway.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of **Spantide II**. The data and protocols presented herein are intended to assist researchers in the effective handling, formulation, and application of this important NK-1 receptor antagonist. A thorough understanding of these characteristics is paramount for obtaining reliable and reproducible experimental results and for the development of potential therapeutic applications.

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